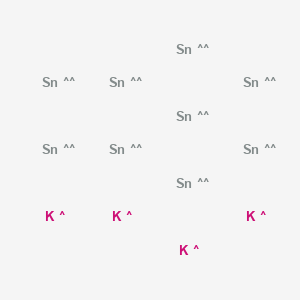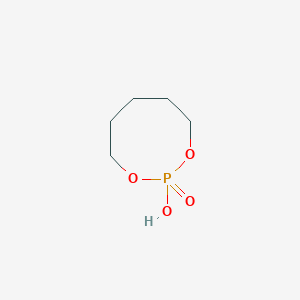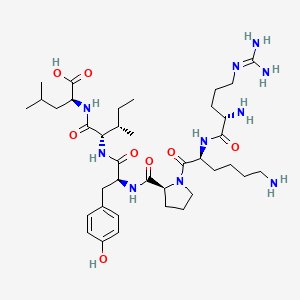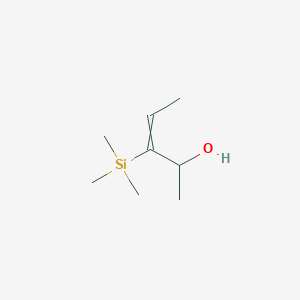
3-(Trimethylsilyl)pent-3-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trimethylsilyl)pent-3-en-2-ol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a penten-2-ol backbone. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)pent-3-en-2-ol typically involves the protection of alcohols using trimethylsilyl chloride (TMSCl) in the presence of a strong base such as pyridine or triethylamine . The reaction proceeds as follows:
- The lone pair electrons from the alcohol group attack the silicon atom in TMSCl, causing the silicon-chloride bond to break and form a silyl ether.
- The free electrons on the negatively charged chloride atom then attack the proton attached to the alcohol, resulting in the formation of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(Trimethylsilyl)pent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and bromine (Br2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .
科学研究应用
3-(Trimethylsilyl)pent-3-en-2-ol has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It plays a role in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Trimethylsilyl)pent-3-en-2-ol involves the formation of silyl ethers, which protect the alcohol group from unwanted reactions. The silyl ether can be easily removed by reacting with tetra-n-butylammonium fluoride (TBAF) in acidic conditions, allowing the alcohol group to participate in subsequent reactions .
相似化合物的比较
Similar Compounds
4-(Trimethylsiloxy)-3-penten-2-one: This compound is similar in structure but has a different functional group arrangement.
2-(Trimethylsilyl)-2,3-pentadiene: Another related compound with a different carbon backbone.
Uniqueness
3-(Trimethylsilyl)pent-3-en-2-ol is unique due to its specific combination of a trimethylsilyl group and a penten-2-ol backbone, which provides distinct chemical properties and reactivity compared to other similar compounds .
属性
CAS 编号 |
85558-65-2 |
|---|---|
分子式 |
C8H18OSi |
分子量 |
158.31 g/mol |
IUPAC 名称 |
3-trimethylsilylpent-3-en-2-ol |
InChI |
InChI=1S/C8H18OSi/c1-6-8(7(2)9)10(3,4)5/h6-7,9H,1-5H3 |
InChI 键 |
VTHVQEQQNJGAMU-UHFFFAOYSA-N |
规范 SMILES |
CC=C(C(C)O)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
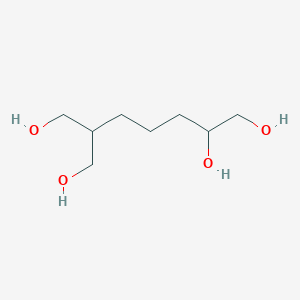

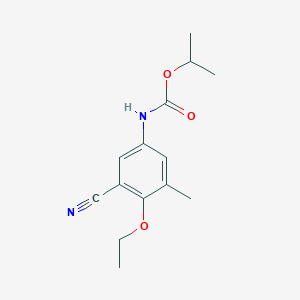
![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
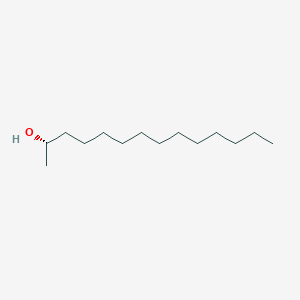
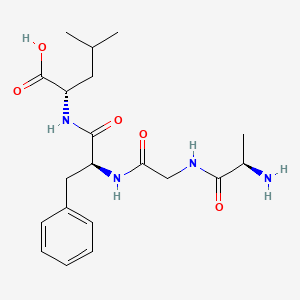
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
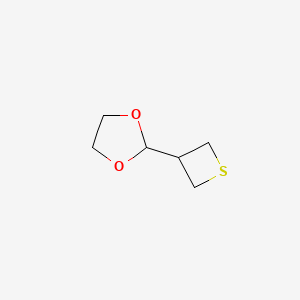
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
